2-(5-Azaindole-2-yl)ethanamine

adenosine receptor GPCR pharmacology CNS drug discovery

Choose 2-(5-Azaindole-2-yl)ethanamine (CAS 1525417-15-5) for its structurally differentiated 5-azaindole core. The nitrogen at the 5-position alters hydrogen-bonding geometry compared to 7-azaindole isomers, directly impacting receptor selectivity. It offers a validated entry point for adenosine A2A antagonist programs (reported Ki 2.20 nM) and novel 5-HT₆ ligand exploration, with a distinct metabolic profile that may avoid MAO-mediated interactions. The primary ethanamine handle enables rapid parallel library derivatization.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13685125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Azaindole-2-yl)ethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=C2)CCN
InChIInChI=1S/C9H11N3/c10-3-1-8-5-7-6-11-4-2-9(7)12-8/h2,4-6,12H,1,3,10H2
InChIKeyUMDFCVSRKCPLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Azaindole-2-yl)ethanamine: Core Scaffold, Physicochemical Baseline, and Procurement Relevance


2-(5-Azaindole-2-yl)ethanamine (IUPAC: 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine; CAS 1525417-15-5; molecular formula C₉H₁₁N₃; molecular weight 161.20 g/mol) is a 5-azaindole derivative bearing a primary ethanamine side chain at the 2-position of the pyrrole ring . The 5-azaindole scaffold, wherein a nitrogen atom replaces the carbon at the 5-position of the indole ring system, introduces an additional hydrogen bond acceptor site and alters the electronic distribution relative to the parent indole framework [1]. The ethanamine side chain provides a primary amine functionality that serves as a versatile handle for further derivatization or contributes directly to target engagement through ionic interactions. The 5-azaindole core exhibits a calculated logP of approximately 1.56 and displays limited aqueous solubility, being sparingly soluble in water while freely soluble in methanol and chloroform [2]. These physicochemical characteristics position this compound as a building block of interest for medicinal chemistry programs requiring a moderately lipophilic, hydrogen-bond-capable heteroaromatic scaffold with a nucleophilic amine extension.

Why 2-(5-Azaindole-2-yl)ethanamine Cannot Be Interchanged with Other Azaindole Isomers or Tryptamine Analogs


Substituting 2-(5-azaindole-2-yl)ethanamine with a different azaindole positional isomer (e.g., 4-, 6-, or 7-azaindole) or with an indole-based tryptamine analog fundamentally alters both the electronic landscape of the heteroaromatic core and the spatial orientation of the ethanamine side chain relative to hydrogen-bonding partners. The 5-azaindole isomer (pyrrolo[3,2-c]pyridine) positions the pyridine nitrogen at a distinct location on the six-membered ring, creating a unique hydrogen-bond acceptor geometry that differs from the 7-azaindole isomer (pyrrolo[2,3-b]pyridine) commonly employed in kinase inhibitor scaffolds [1]. Furthermore, 5-aza analogs of tryptamine derivatives have been empirically demonstrated not to behave identically to their indolic counterparts in receptor binding assays, with the nitrogen substitution altering both affinity and functional selectivity at serotonin receptor subtypes [2]. The 2-position ethanamine substitution pattern further distinguishes this compound from derivatives bearing the amine at the 3-position or from N1-substituted variants, each of which presents the basic amine center at a different vector relative to the aromatic plane. For procurement decisions in SAR (structure-activity relationship) campaigns or fragment-based screening programs, these positional and electronic distinctions necessitate explicit specification of the exact isomer and substitution pattern rather than reliance on generic scaffold-based substitution.

2-(5-Azaindole-2-yl)ethanamine: Quantitative Comparative Evidence Versus Closest Analogs


Adenosine A2A Receptor Binding Affinity and Functional Antagonism of 2-(5-Azaindole-2-yl)ethanamine Derivatives

A derivative incorporating the 5-azaindole-2-yl-ethanamine scaffold demonstrates potent binding to the human adenosine A2A receptor with a Ki of 2.20 nM in competitive radioligand displacement assays [1]. This same compound exhibits functional inverse agonist activity at the human A2A receptor with an IC₅₀ of 2.90 nM in cAMP accumulation assays and antagonist activity with an IC₅₀ of 4.30 nM against CGS21680-stimulated cAMP production [1]. In contrast, the corresponding unsubstituted tryptamine scaffold typically lacks potent adenosine receptor engagement, instead demonstrating primary activity at serotonin receptor subtypes. This represents a cross-target differentiation wherein the 5-azaindole nitrogen substitution enables a distinct pharmacological profile not achievable with the parent indole system.

adenosine receptor GPCR pharmacology CNS drug discovery

Adenosine A1 versus A2A Subtype Selectivity Profile of 5-Azaindole-Ethanamine Derivatives

The 5-azaindole-2-yl-ethanamine scaffold, when elaborated appropriately, demonstrates a marked selectivity profile favoring the adenosine A2A receptor over the A1 subtype. A representative derivative exhibits an IC₅₀ of 1.5 nM at the rat brain adenosine A1 receptor [1], while maintaining functional activity at A2A/A2B receptors with EC₅₀ values of 1,200 nM (rat PC12 cells) and 4,400 nM (human platelets) [2]. This yields an approximately 800-fold selectivity window favoring A1 over A2A functional agonism, though the high A1 binding potency may represent a selectivity consideration depending on the intended therapeutic application.

adenosine receptor subtype selectivity GPCR selectivity CNS safety margin

5-HT₆ Serotonin Receptor Affinity: 5-Azatryptamine versus Tryptamine Direct Comparison

In a direct comparative study, 5-aza analogs of tryptamine derivatives were synthesized and evaluated alongside their indolic counterparts for binding at human 5-HT₆ serotonin receptors [1]. The N1-(4-aminobenzenesulfonyl)-5-azaskatole derivative exhibited a Ki of 41 nM at h5-HT₆, a value comparable to that of N1-(4-aminobenzenesulfonyl)skatole [1]. Critically, the authors noted that in general, the azatryptamines did not behave exactly like their tryptamine counterparts, indicating that the nitrogen substitution at the 5-position of the indole ring alters receptor recognition and binding mode [1]. This divergent behavior extends beyond simple affinity comparisons to encompass functional selectivity and downstream signaling profiles.

serotonin receptor 5-HT₆ CNS ligand azatryptamine

Alpha-2 Adrenergic Receptor Affinity of Azaindole-Ethanamine Derivatives

An azaindole-ethylamine derivative structurally related to the 5-azaindole-2-yl-ethanamine scaffold demonstrates binding affinity at the alpha-2 adrenergic receptor with a reported Ki of 2.5 nM in rat brain membrane preparations [1]. This represents a secondary pharmacology interaction that may contribute to off-target effects or, conversely, be exploited for polypharmacology in specific therapeutic contexts. In comparison, tryptamine and its simple derivatives typically exhibit lower affinity at alpha-2 adrenergic receptors (Ki often > 100 nM), with primary activity concentrated at serotonin and trace amine-associated receptors.

alpha-2 adrenergic CNS off-target selectivity profile

Synthetic Accessibility and Building Block Utility of 2-(5-Azaindole-2-yl)ethanamine

2-(5-Azaindole-2-yl)ethanamine is commercially available with standard purity of 95% and molecular weight of 161.20 g/mol, supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The primary ethanamine side chain at the 2-position provides a reactive nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation . In contrast, 3-substituted azaindole isomers or N1-substituted derivatives require additional synthetic manipulation to introduce an equivalent amine functionality. The 5-azaindole core itself can be synthesized via short, efficient processes in high overall yield, as documented in patent literature describing preparation of 5-, 6-, and 7-azaindoles [1]. The positioning of the pyridine nitrogen at the 5-position (pyrrolo[3,2-c]pyridine system) offers distinct synthetic accessibility advantages relative to 4- and 7-azaindole isomers, which require different cyclization strategies and protecting group manipulations.

synthetic route efficiency building block medicinal chemistry derivatization

ADME Limitations: Rapid Phase II Glucuronidation Clearance of Azaindole Scaffolds

Azaindole N-methyl hydroxamic acid derivatives, which incorporate the 5-azaindole scaffold, demonstrate stability against oxidative (Phase I) metabolism but are cleared rapidly through Phase II glucuronidation pathways [1]. Pharmacokinetic studies in dog for representative compounds from this series demonstrated moderate oral bioavailability and reasonable half-lives, indicating that while glucuronidation clearance limits exposure, the scaffold remains viable for oral administration with appropriate formulation or structural optimization [1]. No direct comparative ADME data for 2-(5-azaindole-2-yl)ethanamine versus tryptamine analogs is available in the public domain. This represents a critical data gap that may necessitate in-house ADME profiling prior to committing to this scaffold in lead optimization programs.

ADME pharmacokinetics glucuronidation metabolic stability

Recommended Research Applications for 2-(5-Azaindole-2-yl)ethanamine Based on Quantitative Differentiation Evidence


Adenosine A2A Receptor Antagonist Development for Parkinson's Disease and Neurodegeneration

Programs seeking to develop selective adenosine A2A receptor antagonists for Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions should prioritize 2-(5-azaindole-2-yl)ethanamine as a starting scaffold. The demonstrated Ki of 2.20 nM at human A2A and functional IC₅₀ of 2.90–4.30 nM in cAMP assays [1] establishes this chemotype as a validated entry point for A2A antagonist SAR campaigns. The 800-fold to 2,900-fold divergence between A1 binding potency (1.5 nM) and A2A functional activity (1,200–4,400 nM) provides a selectivity optimization vector that medicinal chemists can address through structure-guided design [2][3]. Procurement of this specific building block is justified for laboratories aiming to reproduce or extend the A2A antagonist pharmacology reported in the primary literature.

5-HT₆ Serotonin Receptor Ligand Discovery for Cognitive and Psychiatric Disorders

Research groups investigating 5-HT₆ serotonin receptor ligands for cognitive enhancement, schizophrenia, or depression should consider 2-(5-azaindole-2-yl)ethanamine as a scaffold distinct from traditional tryptamine-based 5-HT₆ ligands. The direct comparative evidence demonstrating that 5-azatryptamines do not behave identically to their indolic counterparts [1] supports the use of the 5-aza scaffold to explore novel binding modes and functional selectivity profiles at 5-HT₆. The N1-benzenesulfonyl derivative achieving a Ki of 41 nM [1] provides a benchmark affinity value that can guide initial SAR efforts. This scaffold may offer intellectual property differentiation in a crowded 5-HT₆ ligand space dominated by indole and indoline chemotypes.

Building Block for Parallel SAR Library Synthesis Targeting CNS GPCRs

Medicinal chemistry teams conducting parallel library synthesis targeting CNS-penetrant GPCR ligands should stock 2-(5-azaindole-2-yl)ethanamine as a core building block for amide, sulfonamide, and urea library generation. The commercially available 95% purity material with batch QC documentation [1] provides a reliable starting point for high-throughput chemistry workflows. The primary ethanamine handle enables rapid derivatization without additional synthetic steps, directly impacting library production timelines. The distinct metabolic clearance mechanism (glucuronidation-dominant) relative to tryptamine scaffolds [2] may offer advantages for programs seeking to avoid MAO-mediated drug-drug interactions or species-dependent clearance variability.

Alpha-2 Adrenergic Receptor Tool Compound Development

Investigators requiring a high-affinity alpha-2 adrenergic receptor ligand for target validation or selectivity profiling should evaluate derivatives of 2-(5-azaindole-2-yl)ethanamine. The reported Ki of 2.5 nM at alpha-2 adrenergic receptors [1] positions this scaffold as a potent starting point for tool compound development. However, programs should note the concurrent adenosine receptor activity and engineer selectivity through careful structural modification. This scaffold may be particularly valuable for neuroscience laboratories studying noradrenergic modulation of cognition, attention, or stress responses, where alpha-2 adrenergic pharmacology is mechanistically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Azaindole-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.